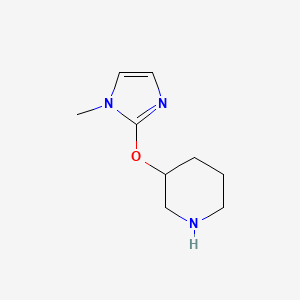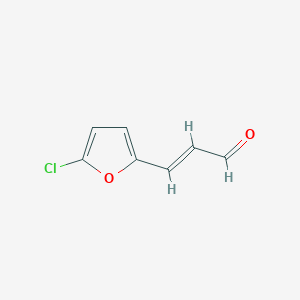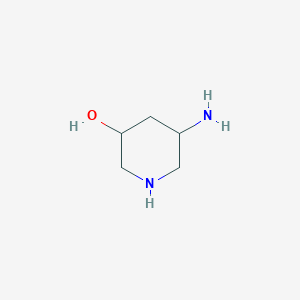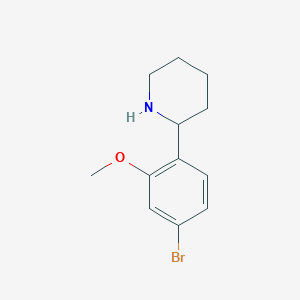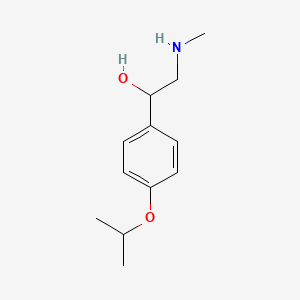![molecular formula C11H14BrNO2 B13602417 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine is a complex organic compound that features a brominated benzodioxin ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine typically involves multiple steps One common route starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient catalysts to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Mécanisme D'action
The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: This compound shares the brominated benzodioxin core but differs in the functional groups attached to it.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Another similar compound with a different substitution pattern on the benzodioxin ring.
Uniqueness
What sets 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the bromine atom and the N-methylethan-1-amine group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-13-3-2-8-6-9(12)11-10(7-8)14-4-5-15-11/h6-7,13H,2-5H2,1H3 |
Clé InChI |
YBFYDGLXAGSHSI-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC2=C(C(=C1)Br)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


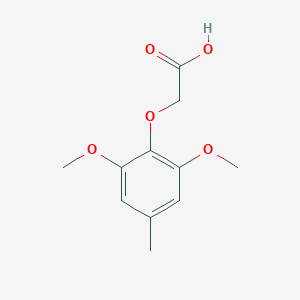
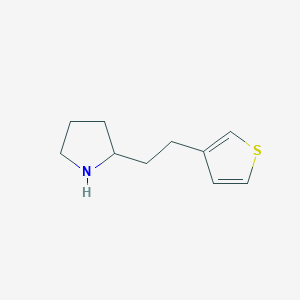
aminedihydrochloride](/img/structure/B13602359.png)

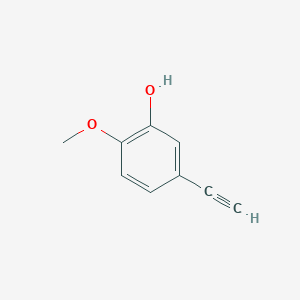

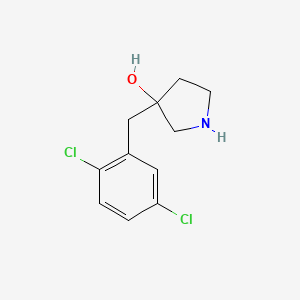
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)
